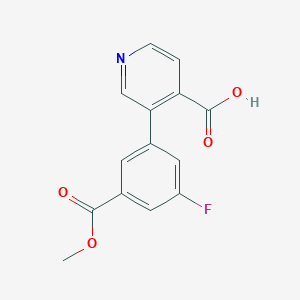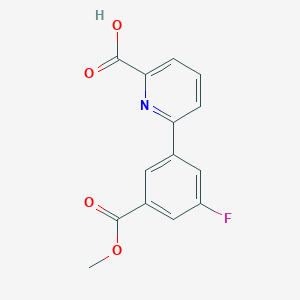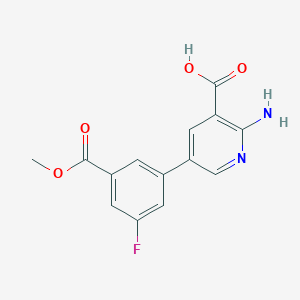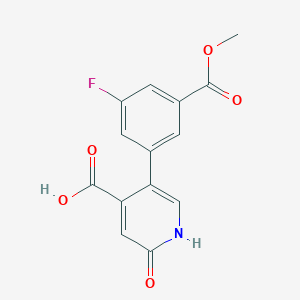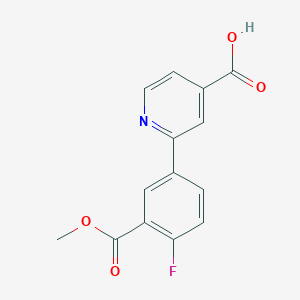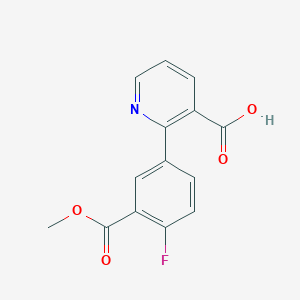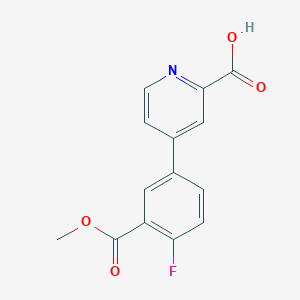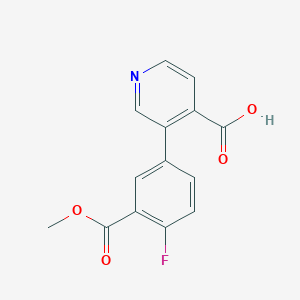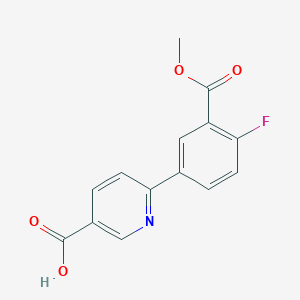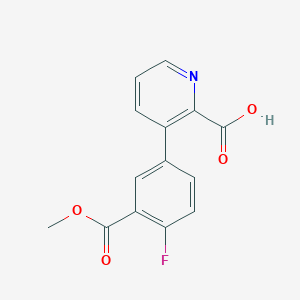
3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-3-methoxycarbonylphenyl)picolinic acid, 95% (3-FMPPA, 95%) is a synthetic compound that has been studied for its potential therapeutic applications in various scientific fields. It is a derivative of picolinic acid, which is a natural product derived from the amino acid tryptophan. 3-FMPPA, 95% is a white crystalline solid with a melting point of 140-142°C and a molecular weight of 253.2 g/mol. It is soluble in water and insoluble in organic solvents.
作用機序
3-FMPPA, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9) by binding to the active site of the enzyme and preventing its activity. It also acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR) by binding to the active site and preventing its activity. In addition, 3-FMPPA, 95% acts as an inhibitor of the enzyme phospholipase A2 (PLA2) by binding to the active site and preventing its activity.
Biochemical and Physiological Effects
3-FMPPA, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C9, DHFR, and PLA2. In addition, 3-FMPPA, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
The use of 3-FMPPA, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available and easy to use. In addition, it is a stable compound that is not easily degraded by light or heat. Furthermore, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the inhibition of enzymes and other biological processes.
However, there are also some limitations associated with the use of 3-FMPPA, 95% in laboratory experiments. For example, it is not soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, it has not been extensively studied, so its effects on other enzymes and biological processes are not well understood.
将来の方向性
The future directions for the use of 3-FMPPA, 95% in scientific research are numerous. It could be used to study the inhibition of other enzymes and biological processes. It could also be used to study the effects of CYP2C9, DHFR, and PLA2 inhibitors on other diseases and disorders, such as diabetes, obesity, and cardiovascular disease. In addition, it could be used to study the effects of CYP2C9, DHFR, and PLA2 inhibitors on drug metabolism and drug-drug interactions. Finally, it could be used to develop new therapeutic strategies for the treatment of various diseases and disorders.
合成法
3-FMPPA, 95% can be synthesized by the reaction of 4-fluoro-3-methoxybenzaldehyde with picolinic acid in the presence of anhydrous sodium acetate and acetic acid. The reaction is carried out at room temperature for 24 hours. The product is then purified by recrystallization from an appropriate solvent.
科学的研究の応用
3-FMPPA, 95% has been studied for its potential therapeutic applications in various scientific fields. It has been used as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs and other xenobiotics. It has also been used to study the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA precursors. In addition, 3-FMPPA, 95% has been used to study the inhibition of the enzyme phospholipase A2 (PLA2), which is involved in the synthesis of fatty acids and other phospholipids.
特性
IUPAC Name |
3-(4-fluoro-3-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-7-8(4-5-11(10)15)9-3-2-6-16-12(9)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGBAHWGFKTRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

